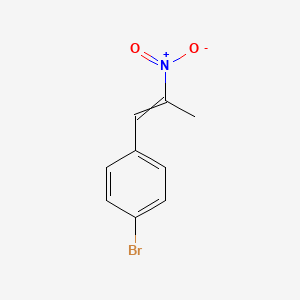

1-Bromo-4-(2-nitroprop-1-enyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYQNXJXRRFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696762 | |

| Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-60-4 | |

| Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene synthesis from 4-bromobenzaldehyde and nitroethane

An In-depth Technical Guide to the Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

Abstract

This guide provides a comprehensive technical overview for the synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, a substituted nitrostyrene of significant interest in synthetic organic chemistry. The synthesis is achieved via a base-catalyzed Henry (nitroaldol) reaction between 4-bromobenzaldehyde and nitroethane, followed by in-situ dehydration of the β-nitro alcohol intermediate. This document details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, and discusses the critical process parameters that ensure high yield and purity. The content is tailored for researchers, chemists, and professionals in drug development who utilize nitroalkenes as versatile building blocks for more complex molecular architectures.

Introduction: The Strategic Importance of Substituted Nitroalkenes

Nitroalkenes, particularly β-nitrostyrenes, are powerful and versatile intermediates in organic synthesis.[1][2][3] The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making these compounds excellent Michael acceptors and dienophiles in Diels-Alder reactions.[3] This reactivity allows for the facile introduction of nitrogen-containing functionalities and the construction of complex carbon skeletons. The resulting products serve as precursors to a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1][4] Specifically, the reduction of the nitro group can yield β-amino alcohols or amines, and the double bond can be further functionalized, making compounds like (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene valuable starting points for medicinal chemistry programs.[1][2][5]

The synthesis described herein employs the Henry reaction, a classic and reliable method for carbon-carbon bond formation.[5][6] This reaction, first reported by Louis Henry in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[5][7] When the reaction is designed to yield the dehydrated nitroalkene product in one pot, it is often referred to as a Henry-Knoevenagel condensation.[8]

Reaction Mechanism: From Aldol Addition to Elimination

The transformation of 4-bromobenzaldehyde and nitroethane into (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a two-stage process occurring sequentially in a single reaction vessel: a base-catalyzed nitroaldol addition followed by dehydration.

Stage 1: The Henry (Nitroaldol) Addition

The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (nitroethane).[8][9] The pKa of nitroalkanes is approximately 17 in DMSO, making this deprotonation feasible with a suitable base.[5]

-

Deprotonation: The base (B:) removes a proton from the carbon adjacent to the nitro group in nitroethane, creating a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[5][6][8]

-

Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This step forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.[5][9]

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (BH⁺) or a proton source in the reaction medium, yielding the β-nitro alcohol, 1-(4-bromophenyl)-2-nitropropan-1-ol.[5][8]

All steps in the Henry addition are reversible.[5]

Stage 2: Dehydration to the Nitroalkene

The β-nitro alcohol intermediate can be readily dehydrated to form the final nitroalkene product. This elimination is often favored by elevated temperatures or the presence of a sufficient concentration of base.[10][11]

-

Mechanism (E1cB): Under basic conditions, the dehydration typically proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism.[8] The base abstracts the remaining acidic α-proton (now even more acidic due to the adjacent nitro and phenyl groups), forming a nitronate intermediate. This is followed by the elimination of the hydroxide (–OH) group to form the conjugated π-system of the nitroalkene. The formation of this stable, conjugated system is a strong thermodynamic driving force for the reaction.

The trans or (E)-isomer is generally the major product due to its greater thermodynamic stability, which minimizes steric repulsion between the phenyl ring and the methyl group.[12]

Mechanistic Pathway Diagram

Caption: Reaction mechanism for the synthesis of the target nitrostyrene.

Experimental Guide: Synthesis and Purification

This section provides a detailed, field-proven protocol for the synthesis, isolation, and purification of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Eq. |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1122-91-4 | 5.00 g | 27.0 | 1.0 |

| Nitroethane | C₂H₅NO₂ | 75.07 | 79-24-3 | 2.44 g (2.34 mL) | 32.4 | 1.2 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | 2.08 g | 27.0 | 1.0 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | ~20 mL | - | - |

| Methanol | CH₄O | 32.04 | 67-56-1 | ~50 mL | - | - |

| Ethanol (95%) | C₂H₆O | 46.07 | 64-17-5 | As needed | - | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel) and developing chamber

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (5.00 g, 27.0 mmol), nitroethane (2.34 mL, 32.4 mmol), ammonium acetate (2.08 g, 27.0 mmol), and 20 mL of glacial acetic acid.

-

Causality: Acetic acid serves as the solvent and co-catalyst. Ammonium acetate provides a weak base (ammonia in equilibrium) to catalyze the Henry reaction without promoting significant side reactions that can occur with strong bases.[11] The slight excess of nitroethane ensures complete consumption of the aldehyde.

-

-

Condensation and Dehydration: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 2 hours.

-

Causality: The elevated temperature facilitates the dehydration of the initially formed β-nitro alcohol intermediate, driving the reaction towards the desired nitroalkene product.[10]

-

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is complete when the spot corresponding to 4-bromobenzaldehyde has disappeared.

-

Isolation of Crude Product: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly and with stirring into a beaker containing ~100 mL of ice-cold water. A yellow solid should precipitate.

-

Causality: The organic product is insoluble in water, causing it to precipitate out of the acidic aqueous solution.

-

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold water until the filtrate is neutral (check with pH paper). Then, wash the cake with a small amount of cold methanol to remove residual impurities.

-

Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry completely. Weigh the crude product to determine the initial yield.

Purification by Recrystallization

-

Solvent Selection: 95% Ethanol is an effective solvent for the recrystallization of this product. The product should be highly soluble in hot ethanol and sparingly soluble at room temperature.[13][14]

-

Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling with swirling. Continue adding hot ethanol dropwise until all the solid has just dissolved.[14]

-

Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[15]

-

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Bright yellow crystals will form. For maximum recovery, cool the flask in an ice bath for an additional 15-20 minutes.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold 95% ethanol, and dry them thoroughly.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Product Characterization and Validation

A self-validating protocol relies on analytical checks to confirm both the identity and purity of the final product.

| Property | Expected Result |

| Appearance | Bright yellow crystalline solid |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol [16] |

| Melting Point | 73-75 °C |

| Stereochemistry | The (E) or trans configuration is expected.[12] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~8.1 (s, 1H, vinylic-H), ~2.5 (s, 3H, CH₃) |

| IR (cm⁻¹) | ~1640 (C=C), ~1510 (NO₂ asymm.), ~1340 (NO₂ symm.), ~830 (p-substituted benzene) |

Note: Actual NMR shifts may vary based on the solvent used.

Safety and Handling

-

4-Bromobenzaldehyde: Irritant. Handle with gloves and safety glasses.

-

Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Work in a well-ventilated fume hood.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol/Ethanol: Flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

-

Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Wisniak, J. (2013). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 24, 435-442.

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved January 20, 2026, from [Link]

- Wade, P. A., & Belema, M. (1998). Tandem Nitroaldol-Dehydration Reactions Employing the Dianion of Phenylsulfonylnitromethane 1. The Journal of Organic Chemistry, 63(9), 2941–2945.

- Azizi, Z., et al. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 20(44), 8619-8641.

- Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(23), 16409-16447.

-

Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved January 20, 2026, from [Link]

- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 269-281.

- Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174.

-

MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved January 20, 2026, from [Link]

-

Scribd. (n.d.). Henry Reaction | PDF. Retrieved January 20, 2026, from [Link]

-

Mori, N., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Sciencemadness Wiki. (n.d.). Nitroaldol reaction. Retrieved January 20, 2026, from [Link]

-

SynArchive. (n.d.). Henry Reaction. Retrieved January 20, 2026, from [Link]

-

Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved January 20, 2026, from [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved January 20, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]

-

RSC Education. (n.d.). Purifying by recrystallisation. Retrieved January 20, 2026, from [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 20, 2026, from [Link]

-

Reddit. (2020, March 18). Impurities in nitrostyrene synthesis. r/TheeHive. Retrieved January 20, 2026, from [Link]

-

Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Henry Reaction [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene

Abstract

This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a compound of interest in the landscape of medicinal chemistry and materials science. By detailing the journey from synthesis and crystal growth to the intricacies of data collection, structure solution, and refinement, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The elucidated crystal structure offers critical insights into the molecule's stereochemistry, conformation, and intermolecular interactions, which are paramount for understanding its structure-activity relationships and potential as a therapeutic agent or functional material. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative narrative grounded in established crystallographic principles.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function and efficacy. This compound, a substituted nitroalkene, belongs to a class of compounds recognized for their diverse biological activities, including potential antibacterial and anticancer properties.[1] The presence of a bromo-substituent and a conjugated nitro group suggests a molecule with a rich electronic profile and the capacity for various intermolecular interactions, making it a compelling candidate for further investigation.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for computational modeling, understanding reaction mechanisms, and designing next-generation analogues with enhanced properties. This guide will walk through the complete process of analyzing the crystal structure of this compound, offering both practical protocols and the underlying scientific rationale.

Synthesis and Crystallization: From Precursors to a Well-Ordered Lattice

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway: The Henry-Knoevenagel Condensation

This compound is synthesized via a Henry-Knoevenagel condensation reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane, followed by dehydration to yield a nitroalkene.[5]

Reaction Scheme:

-

Reactants: 4-Bromobenzaldehyde and Nitroethane

-

Catalyst: A suitable base (e.g., an amine)

-

Process: The reaction proceeds through a base-catalyzed nitroaldol addition to form a β-nitro alcohol intermediate, which then undergoes dehydration to yield the final product.[4] The (E)-isomer is the thermodynamically favored product.[3]

Protocol for Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the single crystal. Therefore, careful control over the crystallization process is crucial.

Step-by-Step Crystallization Protocol:

-

Purification: The crude product from the synthesis is purified by column chromatography on silica gel to obtain a highly pure sample.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common technique is slow evaporation from a solution.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and water) to form a near-saturated solution.

-

Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant, controlled temperature.

-

-

Crystal Harvesting: Once well-formed, single crystals of suitable size are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

SC-XRD is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2][6]

Experimental Workflow

Detailed Methodology

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7]

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.

-

Structure Solution: The "phase problem" in crystallography is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXS is commonly used for this purpose.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[8] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. SHELXL is a widely used program for this refinement.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).[9][10]

Results and Discussion: The Crystal Structure of this compound

The single-crystal X-ray diffraction analysis of the title compound reveals key structural features that are crucial for understanding its chemical behavior. The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₉H₈BrNO₂ |

| Formula Weight | 242.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CIF |

| b (Å) | Value from CIF |

| c (Å) | Value from CIF |

| β (°) | Value from CIF |

| Volume (ų) | Value from CIF |

| Z | 4 |

| Temperature (K) | Value from CIF |

| R-factor (%) | Value from CIF |

| Goodness-of-fit | Value from CIF |

(Note: Specific unit cell parameters and refinement statistics would be extracted from the corresponding CIF file, which can be accessed from the Cambridge Crystallographic Data Centre, CCDC number 758363)[11]

Molecular Geometry and Conformation

The analysis confirms the (E)- or trans-configuration of the double bond between the propenyl group and the benzene ring.[3] The dihedral angle between the plane of the benzene ring and the mean plane of the double bond is 7.31 (3)°.[3] This near-planar conformation allows for extended π-conjugation across the molecule, which influences its electronic properties.

Intermolecular Interactions

A significant finding from the crystal structure analysis is the presence of short intermolecular Br···O contacts with a distance of 3.168 (4) Å.[3] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant halogen bonding interaction. These interactions play a crucial role in stabilizing the crystal packing.

Implications for Drug Development and Materials Science

The detailed structural information obtained from this analysis is invaluable for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The precise geometry of the molecule can be used to build accurate computational models for docking studies with biological targets. Understanding the conformation and key interactions can guide the design of more potent and selective drug candidates.

-

Rational Drug Design: The identification of the halogen bond is particularly significant, as this type of interaction is increasingly being exploited in drug design to enhance binding affinity and specificity.

-

Materials Science: The ordered packing of the molecules in the crystal lattice, driven by specific intermolecular interactions, provides insights into how this compound might be utilized in the design of new organic materials with specific electronic or optical properties.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a definitive and high-resolution picture of its molecular architecture. This in-depth guide has detailed the entire process, from synthesis to the final structural analysis, emphasizing the rationale behind each step. The elucidated structure, with its near-planar conformation and significant intermolecular halogen bonding, offers a solid foundation for future research in drug development and materials science, paving the way for the rational design of novel molecules with tailored properties.

References

-

Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

-

PubChem. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. National Center for Biotechnology Information. [Link]

-

Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. [Link]

-

Kowalski, K., & Kornicka, A. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 33, 21-28. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A Short Guide to CIFs. [Link]

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

-

Wikipedia. (n.d.). Henry reaction. [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

Humana Press. (n.d.). Recent Developments for Crystallographic Refinement of Macromolecules. [Link]

-

CD Bioparticles. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Oxford Academic. (n.d.). Refinement of crystal structures. [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

- Google Patents. (n.d.). Novel 1-bromo-4-(4'-bromophenoxy)

-

ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. [Link]

-

ResearchGate. (n.d.). Synthesis of nitro alcohols by the Henry reaction. [Link]

-

Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

-

YouTube. (2025). Crystallography Enhance Your Data with Refinement Techniques!. [Link]

-

Autech Corp. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 1-Bromo-4-(2-nitroprop-1-enyl)benzene: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for the synthetic compound 1-Bromo-4-(2-nitroprop-1-enyl)benzene, tailored for researchers and professionals in drug development and chemical sciences. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and comparative analysis with structurally related molecules.

Introduction: Structural and Chemical Identity

This compound, with the chemical formula C₉H₈BrNO₂ and a molecular weight of approximately 242.07 g/mol , is a compound of interest in synthetic organic chemistry.[1] Its structure features a brominated benzene ring attached to a nitro-containing propenyl group. The predominant isomer, and the focus of this guide, is the (E)-isomer, confirmed by crystallographic studies.[2] The synthesis of this compound is typically achieved through the condensation of 4-bromobenzaldehyde with nitroethane.[2]

Key Identifiers:

-

IUPAC Name: 1-bromo-4-[(1E)-2-nitroprop-1-en-1-yl]benzene

-

CAS Number: 131981-75-4[1]

-

Molecular Formula: C₉H₈BrNO₂

Elucidating the Molecular Architecture: A Spectroscopic Approach

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, which, when combined, affords an unambiguous identification and detailed understanding of the molecule's electronic and vibrational properties.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is paramount in defining the connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of the (E)-isomer is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. Based on the analysis of similar structures, the following chemical shifts (δ) in parts per million (ppm) are anticipated when recorded in a solvent like deuterochloroform (CDCl₃).

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons (ortho to Bromine) | ~ 7.60 | Doublet | These protons are deshielded by the bromine atom. |

| Aromatic Protons (meta to Bromine) | ~ 7.40 | Doublet | These protons are influenced by both the bromine and the propenyl group. |

| Vinylic Proton | ~ 7.50-8.00 | Singlet or Doublet of Quartets | The exact shift and multiplicity will depend on the coupling with the methyl protons. The deshielding is due to the adjacent nitro group and aromatic ring. |

| Methyl Protons | ~ 2.40 | Singlet or Doublet | The chemical shift is in the typical range for a methyl group attached to a double bond. |

It is important to note that these are estimated values based on analogous compounds. The definitive assignments would be confirmed by a 2D NMR experiment like COSY.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the bromine atom and the nitro group will significantly influence the chemical shifts of the aromatic and vinylic carbons.

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aromatic Carbon (C-Br) | ~ 125 | The carbon directly attached to bromine is shielded compared to the other aromatic carbons. |

| Aromatic Carbons (ortho to C-Br) | ~ 132 | |

| Aromatic Carbons (meta to C-Br) | ~ 129 | |

| Aromatic Carbon (ipso to propenyl) | ~ 135 | |

| Vinylic Carbon (C=C-Ar) | ~ 140-145 | Deshielded due to conjugation with the aromatic ring and nitro group. |

| Vinylic Carbon (C=C-NO₂) | ~ 135-140 | Deshielded by the electron-withdrawing nitro group. |

| Methyl Carbon | ~ 15-20 | Typical chemical shift for a methyl group. |

Note: The PubChem database indicates that a ¹³C NMR spectrum for this compound is available through SpectraBase, a commercial database.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1300 - 1370 | Strong |

| C=C Stretch (Alkene) | 1620 - 1680 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

The presence of strong absorption bands in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹ would be a clear indication of the nitro group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

A key feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units.

Expected Molecular Ion Peaks:

-

[C₉H₈⁷⁹BrNO₂]⁺: m/z ≈ 241

-

[C₉H₈⁸¹BrNO₂]⁺: m/z ≈ 243

Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the propenyl chain.

The PubChem database suggests that GC-MS data for this compound may be available through SpectraBase.[1]

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols: A Self-Validating System

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable IR-transparent solvent like chloroform.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or the solvent.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peaks and major fragment ions. Compare the isotopic pattern of bromine-containing fragments with theoretical predictions.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a detailed and validated structural characterization of this compound. The anticipated spectroscopic data, derived from established principles and comparison with related compounds, offers a robust framework for researchers to confirm the identity and purity of this compound in their own synthetic endeavors. For definitive and detailed experimental data, consulting the primary literature, such as the work by Li in Acta Crystallographica Section E, is highly recommended.[2]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3174. [Link]

Sources

Physical properties of 1-Bromo-4-(2-nitroprop-1-enyl)benzene (melting point, boiling point, solubility)

This technical guide provides a comprehensive overview of the physical properties of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a compound of interest in synthetic chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and outlines the rigorous experimental methodologies required for its full characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical characteristics of novel compounds.

Introduction and Synthesis Context

This compound, with the chemical formula C₉H₈BrNO₂, is a derivative of nitrostyrene. The synthesis of the (E)-isomer has been achieved through the condensation of 4-bromobenzaldehyde with nitroethane[1]. The structural characterization of this compound confirms a trans configuration, with a dihedral angle of 7.31 (3)° between the benzene ring and the plane of the double bond[1]. Understanding the physical properties of this compound is a critical precursor to its application in further chemical synthesis and biological screening.

Physical Property Profile

Precise experimental values for the melting point, boiling point, and solubility of this compound are not readily found in peer-reviewed literature or chemical databases. However, we can infer estimated properties from its close structural analog, trans-4-bromo-β-nitrostyrene ((E)-1-Bromo-4-(2-nitroethenyl)benzene), which lacks the methyl group on the propylene side chain.

Table 1: Comparison of Physical Properties

| Physical Property | This compound (C₉H₈BrNO₂) | trans-4-bromo-β-nitrostyrene (C₈H₆BrNO₂) (Analog) |

| Melting Point | Not Reported | 148-150 °C[2] |

| Boiling Point | Not Reported | 318.9 °C at 760 mmHg[2] |

| Solubility | Not Reported | Insoluble in water[3] |

The introduction of a methyl group is expected to have a minor impact on these properties. The melting point may be slightly altered due to changes in crystal packing, and the boiling point may increase marginally due to the increased molecular weight. Solubility in nonpolar solvents might be slightly enhanced. However, without direct experimental determination, these remain educated estimations.

Experimental Determination of Physical Properties

To establish a definitive physical property profile for this compound, the following standardized experimental protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity. The sharp melting range of a crystalline solid is a hallmark of a pure compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For non-volatile solids, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: A pure sample of this compound is placed in the round-bottom flask along with boiling chips.

-

Heating: The flask is heated gently in a heating mantle or oil bath.

-

Vaporization and Condensation: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The vapor then condenses and is collected in the receiving flask.

-

Data Recording: The temperature at which a steady condensation rate is observed is recorded as the boiling point at the given atmospheric pressure. For high-melting solids, vacuum distillation is employed to lower the boiling temperature.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Sample Addition: A known excess amount of this compound is added to a fixed volume of each solvent in separate vials.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant (the saturated solution) is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined. Alternatively, the concentration of the dissolved compound can be measured using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

Caption: Workflow for Solubility Determination.

Conclusion

The physical properties of this compound are essential for its handling, purification, and application in further research and development. While direct experimental data is sparse, the properties of the close analog, trans-4-bromo-β-nitrostyrene, provide a valuable preliminary estimation. The experimental protocols detailed in this guide offer a robust framework for the definitive determination of the melting point, boiling point, and solubility of this compound, thereby ensuring data integrity and facilitating its effective use in scientific endeavors.

References

-

PubChem. (n.d.). beta-Bromo-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(2-nitroprop-1-enyl)benzene

Foreword: The Strategic Importance of Substituted β-Nitrostyrenes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the β-nitrostyrene scaffold represents a cornerstone for the synthesis of a diverse array of pharmacologically active compounds. The inherent reactivity of the conjugated nitroalkene system provides a versatile entry point for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Among these valuable intermediates, 1-Bromo-4-(2-nitroprop-1-enyl)benzene stands out as a particularly strategic building block. The presence of the bromine atom at the para position offers a reactive handle for further functionalization via cross-coupling reactions, while the nitropropene moiety serves as a precursor to chiral amines and other functionalities crucial for biological activity. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of this pivotal compound, designed to empower researchers and drug development professionals with the practical knowledge required for its effective utilization in their scientific endeavors.

I. The Synthetic Blueprint: A Mechanistic and Practical Approach to the Henry-Knoevenagel Condensation

The synthesis of this compound is most effectively achieved through a Henry-Knoevenagel condensation reaction between 4-bromobenzaldehyde and nitroethane. This classic carbon-carbon bond-forming reaction, when catalyzed by a weak base such as ammonium acetate, proceeds through a nitroaldol addition followed by dehydration to yield the target β-nitrostyrene.

A. The Rationale Behind the Reagents and Conditions

The selection of ammonium acetate as the catalyst is a deliberate choice rooted in its ability to facilitate both the initial nitroaldol addition and the subsequent dehydration in a one-pot procedure. Unlike stronger bases, which can promote self-condensation of the aldehyde or polymerization of the product, ammonium acetate provides a milder, more controlled reaction environment. The acetic acid solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide and to promote the final elimination of water. The reflux conditions provide the necessary activation energy for the dehydration step, driving the reaction to completion.

B. Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the ammonium acetate-catalyzed synthesis of this compound.

IUPAC name and CAS number for 1-Bromo-4-(2-nitroprop-1-enyl)benzene

An In-Depth Technical Guide to (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene

Authored by: A Senior Application Scientist

Introduction

(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is a versatile synthetic intermediate characterized by a multifaceted reactive profile. Its structure incorporates a brominated aromatic ring, a nitro group, and a conjugated alkene system, making it a highly valuable building block for medicinal chemists and researchers in drug development. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the construction of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its utility in the synthesis of pharmacologically relevant molecules.

Core Identification: Nomenclature and CAS Number

Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The compound is systematically named and registered under the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene | PubChem |

| CAS Number | 131981-75-4 | PubChem |

| Molecular Formula | C₉H₈BrNO₂ | PubChem |

| Molecular Weight | 242.07 g/mol | PubChem |

| InChI Key | YHCYQNXJXRRFFM-VOTSOKGWSA-N | PubChem |

Synthesis Pathway: Henry-Knoevenagel Condensation

The primary and most efficient route for synthesizing (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is through a base-catalyzed condensation reaction between 4-bromobenzaldehyde and nitroethane.[1] This reaction, often referred to as a Henry reaction or a Knoevenagel-type condensation, is a cornerstone of C-C bond formation in organic synthesis.

Causality of Experimental Choices:

-

Base Catalyst: A base, such as an amine (e.g., ammonium acetate) or an alkoxide, is required to deprotonate nitroethane, forming a nucleophilic nitronate anion. The choice of base can influence reaction rates and yields.

-

Solvent: A solvent like acetic acid or toluene is typically used. Acetic acid can act as both a solvent and a co-catalyst, while toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.

-

Stereochemistry: The reaction predominantly yields the thermodynamically more stable trans or (E)-isomer, as confirmed by crystallographic data.[1]

Experimental Protocol: Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene

Materials:

-

4-bromobenzaldehyde

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

-

Combine 4-bromobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.5 eq) in a round-bottom flask.

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude solid by recrystallization from ethanol to yield the title compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Structural Characterization and Properties

The structure of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene has been confirmed by various analytical techniques, including X-ray crystallography.[1] The dihedral angle between the benzene ring and the alkene plane is minimal, indicating a largely planar conformation.[1]

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| Appearance | Off-White to Brown Powder (Expected) |

| Stereochemistry | (E) or trans configuration |

Spectroscopic Data

While raw spectra require direct acquisition, data from spectral databases and theoretical predictions provide the following expected characteristics.

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons (AA'BB' system, ~7.5-7.7 ppm), vinylic proton (~7.4-8.2 ppm), and methyl protons (~2.5 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, vinylic carbons (one deshielded by the nitro group), and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C=C (alkene, ~1640 cm⁻¹), Ar-H, C-Br bond, and strong asymmetric/symmetric stretches for the nitro group (NO₂) around 1520 and 1350 cm⁻¹. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

Reactivity and Synthetic Utility

The molecule's synthetic value stems from its three distinct functional regions: the bromophenyl ring, the nitroalkene moiety, and the nitro group itself. This trifecta of reactivity allows for sequential or orthogonal chemical modifications.

1. The Bromophenyl Ring: The carbon-bromine bond is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the introduction of diverse substituents, including alkyl, aryl, or alkynyl groups, to the aromatic core, a common strategy in scaffold decoration for drug discovery.

2. The Nitroalkene System: The conjugated nitroalkene is a potent Michael acceptor. The β-carbon of the double bond is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, carbanions). This reaction is fundamental for building molecular complexity.

3. The Nitro Group: The nitro group can be readily reduced to a primary amine (NH₂) using various reducing agents (e.g., H₂/Pd-C, Fe/HCl, NaBH₄). The resulting aminophenyl derivative opens up another vast area of chemistry, including amide bond formation, which is prevalent in pharmaceuticals.

Key Reactivity Pathways Diagram

Caption: Major reaction pathways for the title compound.

Applications in Drug Development

While direct applications of the title compound are not extensively documented, its structural motifs are highly relevant to medicinal chemistry. It serves as an advanced intermediate for synthesizing compounds with potential therapeutic activities.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated into various heterocyclic systems or other scaffolds known to possess biological activity.

-

Precursor to Amphetamine-like Structures: The reduction of the nitropropene side chain can lead to aminopropane structures, which form the backbone of many neurologically active agents.[2]

-

Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes it an ideal substrate for creating libraries of related compounds. For instance, one could first perform a Suzuki coupling on the bromide, followed by a Michael addition on the nitroalkene, and finally a reduction of the nitro group to rapidly generate a diverse set of molecules for high-throughput screening.

Safety and Handling

As a research chemical, (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene must be handled with appropriate care. The GHS classification provided by ECHA indicates several hazards.

GHS Hazard Summary

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using. |

| H312 | Harmful in contact with skin | Wear protective gloves and clothing. |

| H332 | Harmful if inhaled | Use only in a well-ventilated area. |

| H315 | Causes skin irritation | Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is a synthetically powerful and versatile molecule. Its well-defined structure and multiple reactive sites provide chemists with a robust platform for the synthesis of complex organic molecules. Its utility as a building block, particularly in the context of medicinal chemistry and drug discovery, is significant, offering access to diverse chemical space through well-established synthetic transformations. Proper understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.

References

-

Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99% . Cole-Parmer.

-

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 . PubChem, National Center for Biotechnology Information.

-

1-Bromo-4-nitrobenzene Safety Data Sheet . Novachem.

-

1-Bromo-4-ethylbenzene Safety Data Sheet . Fisher Scientific.

-

1-Bromo-4-nitrobenzene Safety Data Sheet . Thermo Fisher Scientific.

-

Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis . Dakenchem.

-

1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation . Dakenchem.

-

(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene . PubMed, National Center for Biotechnology Information.

-

Review: Synthetic Methods for Amphetamine . ResearchGate.

Sources

An In-Depth Technical Guide to the Health and Safety of 1-Bromo-4-(2-nitroprop-1-enyl)benzene

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of available data and is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Section 1: Chemical Identification and Physical Properties

1-Bromo-4-(2-nitroprop-1-enyl)benzene is a substituted aromatic compound. The presence of a brominated benzene ring, coupled with a conjugated nitroalkene side chain, dictates its reactivity and toxicological profile. The (E) isomer is the more stable and commonly referenced form.

Systematic Name: 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 242.07 g/mol | PubChem[1] |

| CAS Number | 131981-75-4 | PubChem[1] |

| Appearance | Yellow crystalline solid | Inferred from analogous compounds like β-nitrostyrene[2] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | Inferred from analogous compounds like β-nitrostyrene |

Section 2: Comprehensive Hazard Identification

The hazard profile of this molecule is driven by its distinct functional groups. The α,β-unsaturated nitroalkene moiety is a known Michael acceptor, making it electrophilic and capable of reacting with biological nucleophiles like sulfhydryl groups on proteins, which is a common mechanism of toxicity for this class of compounds.[3][4] The brominated benzene component contributes to its potential for systemic toxicity upon absorption.

Based on data submitted to the European Chemicals Agency (ECHA), the compound is classified with significant acute toxicity and irritation potential.[1]

Table 2: GHS Hazard Classification for (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

Source: ECHA C&L Inventory data, via PubChem.[1]

Expert Analysis of Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): The classification as "Harmful" across three routes of exposure underscores the systemic risk. Absorption through the skin, ingestion, or inhalation can lead to toxic effects. This profile is consistent with many substituted bromobenzenes and nitroaromatic compounds.[5][6]

-

Skin and Eye Irritation: The irritant nature is strongly associated with the β-nitrostyrene structural motif.[7][8][9][10] These compounds are known irritants to mucous membranes and skin. Prolonged or repeated contact can lead to dermatitis. The "Causes serious eye irritation" classification necessitates stringent eye protection, as contact could lead to significant injury.

-

Potential for Genotoxicity: While specific data for this compound is lacking, related α,β-unsaturated carbonyl compounds and nitro-aromatics have demonstrated genotoxic potential in bacterial assays, often activated by nitroreductases.[11][12] This possibility warrants handling this compound as a potential mutagen and taking all necessary precautions to avoid exposure.

Section 3: First-Aid Measures

Immediate action is critical in case of accidental exposure. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7][8] If skin irritation occurs or persists, seek medical attention.[7]

-

If Inhaled: Move the victim to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Section 4: Protocols for Safe Handling, Storage, and Disposal

A proactive approach to safety, based on the Hierarchy of Controls, is essential when working with this compound. The primary goal is to minimize the potential for exposure at every step.

Caption: The Hierarchy of Controls framework prioritizes safety measures.

Step-by-Step Handling Protocol

-

Pre-Experiment Preparation:

-

Causality: Before any work begins, ensure all required engineering controls are certified and functional. This is the most critical step in preventing inhalation exposure (H332).

-

Action: Verify the certification of the chemical fume hood. Ensure safety shower and eyewash station are unobstructed.

-

-

Donning Personal Protective Equipment (PPE):

-

Causality: Given the hazards of skin absorption (H312), skin irritation (H315), and serious eye irritation (H319), a complete barrier is non-negotiable.

-

Action: Wear a full-length laboratory coat, closed-toe shoes, chemical splash goggles conforming to EN166/ANSI Z87.1 standards, and chemical-resistant gloves (e.g., nitrile).

-

-

Chemical Handling:

-

Causality: All manipulations must be performed within a functioning chemical fume hood to contain vapors and dust, mitigating the inhalation hazard.

-

Action: Conduct all weighing, transfers, and reactions involving this compound inside a chemical fume hood. Use spark-proof tools and avoid creating dust.

-

-

Post-Handling:

-

Causality: To prevent cross-contamination and unintentional exposure, proper doffing of PPE and hygiene are critical.

-

Action: Remove gloves using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after handling. Decontaminate all work surfaces.

-

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases, which could react with the nitroalkene moiety.[13]

-

The storage area should be clearly marked with appropriate hazard warnings.

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

For spills, contaminated materials (e.g., absorbent pads, gloves) must also be treated as hazardous waste.

Section 5: Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Control: If safe to do so, remove all ignition sources.

-

Contain: For small spills, dampen the solid material with 60-70% ethanol to prevent dust generation.[13][2] Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Clean: Carefully sweep the dampened, absorbed material into a suitable container for hazardous waste.

-

Decontaminate: Wash the spill area with a soap and water solution.[13]

-

Dispose: Seal all contaminated materials in a vapor-tight plastic bag for disposal.

Accidental Exposure Workflow

Caption: Workflow for responding to accidental skin or eye exposure.

References

-

PubChem. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]

-

PubChem. Beta-Nitrostyrene. National Center for Biotechnology Information. [Link]

-

PENTA s.r.o. (2025). Bromobenzene Safety Data Sheet. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Bromobenzene. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. [Link]

-

LoPachin, R. M., & Gavin, T. (2008). Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological sciences, 104(2), 235–249. [Link]

-

Eder, E., Deininger, C., & Muth, D. (1991). Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays. Mutagenesis, 6(4), 261–269. [Link]

-

PubChem. Benzene, 1-bromo-4-(2-propenyl)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Α,β-Unsaturated carbonyl compound. [Link]

-

Enoch, S. J., et al. (2009). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 22(1), 99–110. [Link]

-

Eder, E., et al. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology letters, 67(1-3), 87–103. [Link]

Sources

- 1. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 5. gustavus.edu [gustavus.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ß-Nitrostyrene CAS 102-96-5 | 818165 [merckmillipore.com]

- 11. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Senior Application Scientist's Guide to Directing Effects in the Synthesis of Substituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzene ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. The ability to strategically install functional groups onto this aromatic core is paramount for tuning molecular properties and achieving desired biological activity or material characteristics. Electrophilic Aromatic Substitution (EAS) stands as the cornerstone of benzene functionalization. However, the regiochemical outcome of these reactions on an already substituted benzene ring is not random. The existing substituent profoundly influences the position of subsequent substitutions, a phenomenon known as the "directing effect."[1][2] A thorough understanding of these directing effects is not merely academic; it is a critical and predictive tool in the rational design and synthesis of complex organic molecules.[3][4][5][6]

This guide provides an in-depth exploration of the electronic and steric principles that govern the directing effects in the synthesis of substituted benzenes. We will delve into the mechanisms that underpin these effects, categorize substituents based on their influence, and provide practical, field-proven insights into leveraging this knowledge for efficient and selective synthesis, particularly within the context of drug development.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

At its heart, EAS is a reaction in which an electrophile replaces a hydrogen atom on an aromatic ring.[1] The reaction proceeds through a two-step mechanism:

-

Attack of the Electrophile: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][7][8]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system.[7][8]

The stability of the intermediate sigma complex is the key to understanding the directing effects of substituents.

Visualizing the General Mechanism of EAS

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

The Role of Substituents: Activating and Deactivating Groups

Existing substituents on a benzene ring alter the ring's reactivity towards electrophiles. They are broadly classified into two categories:

-

Activating Groups: These substituents increase the rate of the EAS reaction compared to unsubstituted benzene.[9][10] They achieve this by donating electron density to the ring, making it more nucleophilic and stabilizing the positively charged sigma complex.[11][12][13][14]

-

Deactivating Groups: These substituents decrease the rate of the EAS reaction compared to unsubstituted benzene.[9][10] They withdraw electron density from the ring, making it less nucleophilic and destabilizing the sigma complex.[11][12][13][14]

These effects are primarily governed by two electronic factors: the inductive effect and the resonance effect .

Inductive and Resonance Effects

-

Inductive Effect (+I or -I): This is the transmission of charge through sigma bonds. Electronegative atoms (like O, N, halogens) exert a -I effect, withdrawing electron density. Less electronegative atoms (like alkyl groups) have a +I effect, donating electron density.

-

Resonance Effect (+M or -M): This involves the delocalization of electrons through the π system. Substituents with lone pairs (like -OH, -NH2) can donate them to the ring (+M effect). Substituents with π bonds to electronegative atoms (like -NO2, -C=O) withdraw electron density from the ring via resonance (-M effect).

For most substituents, the resonance effect, when present, is stronger than the inductive effect in determining the directing effect.[11]

Regioselectivity: Ortho, Para, and Meta Directors

Beyond influencing the reaction rate, substituents also dictate the position of the incoming electrophile.[1][15][16]

-

Ortho, Para-Directors: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.[17][18]

-

Meta-Directors: These groups direct the incoming electrophile to the position two carbons away (meta) from themselves.[17]

The key to predicting whether a substituent is an ortho, para- or meta-director lies in analyzing the stability of the sigma complex formed upon attack at each position.[19]

Ortho, Para-Directing Groups (Activators and Halogens)

All activating groups are ortho, para-directors.[20] This is because they can effectively stabilize the sigma complex through resonance when the electrophile adds to the ortho or para positions. The positive charge in the intermediate can be delocalized onto the substituent, providing an additional, highly stable resonance contributor.[12][19]

Halogens are a unique case. They are deactivating due to their strong -I effect, yet they are ortho, para-directors because their +M effect (lone pair donation) can stabilize the ortho and para sigma complexes.[9][21]

Mechanism of Ortho/Para Direction with an Activating Group (-OCH₃)

Caption: Resonance stabilization of sigma complexes for an activating group.

Meta-Directing Groups (Deactivators)

With the exception of halogens, all deactivating groups are meta-directors.[16] These groups are electron-withdrawing and destabilize the sigma complex. For ortho and para attack, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing group, which is highly unfavorable. Meta attack avoids this destabilizing arrangement, making it the least unfavorable pathway.[19]

Mechanism of Meta Direction with a Deactivating Group (-NO₂)

Caption: Destabilization of ortho/para sigma complexes for a deactivating group.

Summary of Directing Effects

| Group Category | Electronic Effects | Directing Effect | Examples |

| Strongly Activating | Strong +M, +I | Ortho, Para | -NH₂, -NHR, -NR₂, -OH, -OR |

| Moderately Activating | Moderate +M, -I | Ortho, Para | -NHCOR, -OCOR |

| Weakly Activating | Weak +I | Ortho, Para | -R (Alkyl), -C₆H₅ (Aryl) |

| Weakly Deactivating | Strong -I, Weak +M | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Strong -M, -I | Meta | -C(=O)H, -C(=O)R, -COOR, -SO₃H |

| Strongly Deactivating | Strong -M, -I | Meta | -NO₂, -NR₃⁺, -CF₃, -CN |

Practical Considerations in Synthesis

Steric Hindrance

While electronic effects are the primary determinant of regioselectivity, steric hindrance can also play a significant role.[11][22] For ortho, para-directors, the para product is often favored over the ortho product, especially if either the existing substituent or the incoming electrophile is sterically bulky.[15][17] This is because the ortho positions are more sterically crowded.

Synthesis of Polysubstituted Benzenes

The synthesis of molecules with multiple substituents requires careful strategic planning. The order in which substituents are introduced is critical to achieving the desired isomer.[3][4][5][6] A retrosynthetic approach is often the most effective way to plan these syntheses.[4][5][6][23][24]

Key Strategic Principles: [3]

-

Install activating groups early: This facilitates subsequent EAS reactions.

-

Install deactivating groups later: This avoids hindering subsequent steps.

-

Consider interconversion of functional groups: A group's directing effect can be changed. For example, a nitro group (-NO₂, meta-director) can be reduced to an amino group (-NH₂, ortho, para-director). Similarly, a ketone from a Friedel-Crafts acylation (meta-director) can be reduced to an alkyl group (ortho, para-director).[25][26]

Blocking Groups